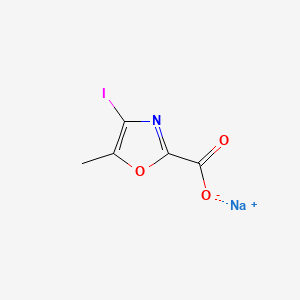
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol.
準備方法
The synthesis of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves several steps:
Reduction of 3-methyl-2-nitroacetophenone: Dissolve 3-methyl-2-nitroacetophenone in ethanol and add sodium borohydride slowly with stirring. Maintain the reaction mixture at room temperature for several hours until the reaction is complete.
Extraction and Isolation: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(3-methyl-2-nitrophenyl)ethanone.
Reductive Amination: Dissolve 1-(3-methyl-2-nitrophenyl)ethanone in ethanol and add formaldehyde and ammonium chloride. Heat the reaction mixture under reflux for several hours until the reaction is complete.
Acidification and Extraction: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
Recrystallization: Evaporate the solvent and recrystallize the product from ethanol to obtain this compound.
化学反応の分析
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as water and thiols to form nitrosamines.
Oxidation: The compound can be oxidized to form nitro derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, formaldehyde and ammonium chloride for reductive amination, and hydrochloric acid for acidification. Major products formed from these reactions include amines and nitrosamines.
科学的研究の応用
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of imine derivatives and Schiff bases.
Biology: The compound is used in biochemical studies to investigate the reactivity of nitrosamines with various biological molecules.
Medicine: It is used in the synthesis of drugs and other organic compounds with potential therapeutic applications.
Industry: The compound is used as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of 1-(3-methyl-2-nitrophenyl)methanamine hydrochloride involves its reactivity with various compounds. It can react with amines, alcohols, and carboxylic acids to form nitrosamines. The reaction with amines is particularly significant due to the potential formation of carcinogenic nitrosamines. The compound can also react with nucleophiles such as water and thiols, leading to the formation of various derivatives.
類似化合物との比較
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
3-Methyl-2-nitrobenzylamine: Similar in structure but without the hydrochloride group.
2-Nitrobenzylamine: Lacks the methyl group at the 3-position.
3-Methyl-4-nitrobenzylamine: Has the nitro group at the 4-position instead of the 2-position.
The uniqueness of this compound lies in its specific structure, which allows it to form a wide variety of derivatives and its potential use as a reagent in organic synthesis.
特性
IUPAC Name |
(3-methyl-2-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-2-4-7(5-9)8(6)10(11)12;/h2-4H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUYQMTANHVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate](/img/structure/B6611017.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)

![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)




![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

